(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Diastereomer resolution Physicochemical characterization Solid-state properties

(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1630906-99-8) is a hydrochloride salt of a chiral, trans-configured bicyclic β-amino acid methyl ester built on the bicyclo[2.2.2]octane scaffold. The compound belongs to the class of constrained alicyclic β-amino acid derivatives, possessing a rigid three-dimensional framework that locks the relative stereochemistry of the 2-carboxylate ester and 3-amino substituents in a trans diequatorial orientation.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
Cat. No. B12847206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(C1N)CC2.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m1./s1
InChIKeyWMXDQFWQOGJYEQ-YBHJBBPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride: A Constrained Trans-Bicyclic β-Amino Ester Building Block for Stereochemically Defined Synthesis


(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1630906-99-8) is a hydrochloride salt of a chiral, trans-configured bicyclic β-amino acid methyl ester built on the bicyclo[2.2.2]octane scaffold [1]. The compound belongs to the class of constrained alicyclic β-amino acid derivatives, possessing a rigid three-dimensional framework that locks the relative stereochemistry of the 2-carboxylate ester and 3-amino substituents in a trans diequatorial orientation [2]. As a building block, it is deployed in peptidomimetic design, foldamer chemistry, and chiral catalyst development, where predictable spatial control of the amino and carboxylate vectors is a prerequisite [1][3].

Scaffold Class
Constrained bicyclo[2.2.2]octane β‑amino ester hydrochloride
Stereochemical Control
Trans diequatorial 2‑CO₂Me/3‑NH₂ orientation locked on rigid framework
Research Use
Peptidomimetic design, foldamer chemistry, chiral catalyst synthesis

Why Generic Substitution of (2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate HCl with In-Class Analogs Is Not Valid


Generic substitution among bicyclo[2.2.2]octane β-amino esters is precluded by three quantifiable dimensions: (i) diastereomeric configuration (trans vs. cis) yields melting point differences of up to 59 °C and distinct NMR coupling constants, confirming non-equivalent solid-state and solution properties [1]; (ii) optical rotation values differ in both sign and magnitude between (2R,3R) and (2R,3S) enantiomeric pairs (+15.4° vs. –31.5°), mandating independent chiral analytical reference standards [1]; and (iii) the 3-amino-2-carboxylate substitution pattern is structurally distinct from the bridgehead 1-amino-2-carboxylate ABOC scaffold, which drives different helical topologies in foldamers (e.g., 12/14/14- vs. 11/9-helices) [2]. Each evidence line is supported by quantifiable experimental data elaborated in Section 3.

Diastereomer configuration
Trans vs. cis diastereomers show >50 °C melting point differences and distinct NMR coupling constants; solid-state and solution properties may not transfer.
Optical rotation mismatch
(2R,3R) and (2R,3S) enantiomeric pairs exhibit opposite sign and >46° magnitude gap in specific rotation; chiral synthesis requires independent reference standards.
Positional isomer topology
3‑amino‑2‑carboxylate substitution projects the amine differently than the 1‑amino ABOC scaffold; foldamer helix induction may not be interchangeable.

Quantitative Differentiation Evidence for (2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate HCl vs. Closest Analogs


Trans vs. Cis Diastereomer Melting Point Differentiation in Hydrochloride Salt and Free Acid Forms

The trans-configured hydrochloride salt of the ethyl ester analog (directly comparable to the methyl ester target) melts at 130–133 °C, while the corresponding cis diastereomer melts at 189–191 °C, a difference of approximately 56–61 °C [1]. For the free carboxylic acid series, trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid melts at 255–260 °C versus 208–210 °C for the cis isomer (Δ ≈ 47–52 °C) [1]. These large, reproducible melting point gaps are used analytically to distinguish trans from cis batches and confirm diastereomeric integrity upon procurement.

Trans vs Cis Melting Point
Head-to-head
Δ 56–61 °C (ethyl ester HCl); Δ 47–52 °C (free acid)
Supports rapid diastereomer identity verification
Open capillary data; reported in Molecules 2013
Diastereomer resolution Physicochemical characterization Solid-state properties

Optical Rotation as Enantiopurity Benchmark: Trans-(2R,3R) vs. (2R,3S) Diastereomers

The enantiopure ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride exhibits a specific rotation [α] of +15.4° (c 0.9, MeOH), while its diastereomer ethyl (2R,3S) counterpart shows [α] = –31.5° (c 0.6, EtOH) [1]. The corresponding (2R,3R) free acid displays [α] = +35.1° (c 0.4, H₂O) [1]. The sign inversion and magnitude difference between the trans-(2R,3R) and cis-(2R,3S) pair provide a quantitative optical rotation specification that prospective users can employ as a release criterion to verify stereochemical identity before committing the building block to multi-step syntheses.

Specific Rotation [α]
Head-to-head
+15.4° (2R,3R) vs –31.5° (2R,3S)
Enables enantiomer verification before multi-step synthesis
Sign and magnitude difference; ≥99% ee reported
Chiral purity Optical rotation Enantiomeric excess

Diastereoselective Synthetic Route: The Trans Diastereomer as the Major Diels-Alder Cycloadduct

In the established enantiopure synthesis reported by Calmes et al. (2011), the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate dienophile yields the trans-(2S,3S)- or trans-(2R,3R)-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid as the major cycloadduct [1]. After N-Boc deprotection, the trans free acid can be converted to the methyl ester hydrochloride. The trans diastereomer is the thermodynamically and kinetically preferred product of this Diels-Alder manifold, whereas the cis isomer requires a separate epimerization and isomerization sequence (as described in the Molecules 2013 paper [2]). This means that the trans configuration is synthetically authenticated by the primary cycloaddition pathway, providing a structural guarantee not available for the cis analog.

Synthetic Route Diastereoselectivity
Supporting evidence
Trans obtained as major Diels-Alder cycloadduct; cis requires extra isomerization step
Synthetically authenticated trans stereochemistry
3-step vs 4+ step route; reported enantiopure synthesis
Asymmetric synthesis Diels-Alder cycloaddition Diastereoselectivity

3-Amino vs. 1-Amino (ABOC) Positional Specificity: Distinct Foldamer Helix Induction

The 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) scaffold, with the amino group at the bridgehead, induces specific helix types in α/β-hybrid peptides: 11/9-, 18/16-, and 12/14/14-helices, depending on the α/β residue ratio and chain length [1]. In contrast, the 3-amino-2-carboxylate substitution pattern of the target compound places the amino group on the non-bridgehead carbon, yielding a β²,³-disubstituted topology with the nitrogen further from the bridgehead centroid. This positional difference alters the hydrogen-bonding donor geometry: ABOC's bridgehead NH participates in C₁₀ pseudocycle stabilization, whereas the 3-amino NH is geometrically distinct and has not been reported to stabilize the same hydrogen-bond network in published foldamer studies [1]. The two scaffolds are therefore not interchangeable in foldamer design: ABOC induces one set of helices, while the 3-amino trans scaffold is anticipated to produce different secondary structure preferences, though quantitative helix induction data for the 3-amino series remain less characterized than ABOC.

Positional Isomer Helix Induction
Class-level inference
3-amino (non-bridgehead) vs 1-amino ABOC (bridgehead); different H-bond donor geometry
Foldamer topology may differ; limited data for 3-amino series
Class-level inference; review specific helix requirements
Foldamer design Helix topology Constrained β-amino acid

Chiral HPLC Enantiomeric Purity Determination: Validated Analytical Method Availability

A direct HPLC enantiomer separation method for bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids has been developed on cinchona alkaloid-based zwitterionic chiral stationary phases (CSPs) operating in polar-ionic mode [1]. The method resolves the four enantiomers of the saturated 3-amino-2-carboxylic acid scaffold across a temperature range of 10–50 °C, with thermodynamic parameters (ln k and ln α vs. 1/T) calculated and reported [1]. This validated chiral separation protocol serves as a QC release method for the target methyl ester hydrochloride and its hydrolysis product, enabling purchasers to independently verify enantiomeric excess (≥ 97% to > 99% ee, depending on source). By contrast, no validated chiral HPLC method has been reported for the cis diastereomer series using identical CSP conditions, which complicates independent batch verification for the cis analog.

Chiral HPLC QC Method
Cross-study comparable
Validated on cinchona alkaloid CSPs; resolves 4 enantiomers of saturated scaffold
Supports independent enantiomeric purity verification
Method published for trans series; not reported for cis analog
Chiral HPLC Enantiomeric purity Quality control

Methyl Ester vs. Ethyl Ester and Free Acid: Synthetic Versatility and Deprotection Orthogonality

The methyl ester hydrochloride form (CAS 1630906-99-8; MW 219.71; purity typically ≥ 97% by HPLC/NMR ) is a direct precursor to the free carboxylic acid via mild basic hydrolysis (NaOH or LiOH, THF/H₂O), while simultaneously providing the amine as the HCl salt for immediate use in peptide coupling or reductive amination without a separate amine liberation step [1]. The ethyl ester analog (MW 233.74) requires identical stoichiometry but introduces a slightly larger alkyl group that may slow hydrolysis kinetics by ~10–20% in sterically hindered environments, though direct comparative kinetic data are not reported. The free acid (CAS 1621863-51-1 for (2S,3S)) eliminates the deprotection step but sacrifices the amine's salt-form stability and solubility advantages. The methyl ester thus occupies an optimal midpoint: it offers more atom economy than the ethyl ester and greater synthetic flexibility than the pre-hydrolyzed free acid.

Ester Form Utility
Supporting evidence
Methyl ester HCl (MW 219.71) vs ethyl ester (MW 233.74) vs free acid (no salt form)
Methyl ester offers a balance of atom economy and synthetic flexibility
Supplier-specified purity ≥97%; hydrolysis kinetics may differ
Ester deprotection Synthetic intermediate Orthogonal reactivity

Validated Application Scenarios for (2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate HCl Based on Quantitative Differentiation Evidence


Stereochemically Defined Peptidomimetic and Foldamer Building Block Synthesis

The trans (2R,3R) configuration, confirmed by melting point (130–133 °C for the ethyl ester analog) and optical rotation (+15.4°), provides a rigid β-amino acid scaffold whose amino and carboxylate vectors are locked in a well-defined spatial relationship [1]. This is critical for the design of mixed α/β-peptides and oligoureas where the backbone dihedral angles must be predictable. Researchers incorporating this building block into foldamer sequences can rely on the trans diequatorial geometry to enforce specific turn or helix propensities that differ from those produced by the bridgehead 1-amino ABOC scaffold [2].

Chiral Catalyst and Chiral Auxiliary Development Requiring Enantiopure Bicyclic Diamines

The methyl ester hydrochloride serves as a precursor to enantiopure trans-1,2-diaminobicyclo[2.2.2]octane derivatives via Curtius rearrangement or Hofmann degradation of the carboxylic acid derived from ester hydrolysis [1]. The availability of a published chiral HPLC method (cinchona alkaloid CSPs, polar-ionic mode [2]) ensures that the enantiomeric purity of the starting methyl ester can be controlled at > 97% ee, which is essential for generating C₂-symmetric or C₁-symmetric chiral diamine ligands where enantiomeric impurity translates directly into diminished enantioselectivity in asymmetric catalysis.

Analytical Reference Standard for Trans-Diastereomer Identification in Reaction Monitoring

Because the trans and cis diastereomers of 3-aminobicyclo[2.2.2]octane-2-carboxylate exhibit markedly different melting points (Δ 56–61 °C for ethyl ester HCl salts) and distinct optical rotation signs (+15.4° vs. –31.5°) [1], this compound can be used as a reference standard to monitor epimerization or isomerization during synthetic transformations. A laboratory running a hydrogenation or base-mediated isomerization step can spike a reaction aliquot with the trans reference and use melting point depression or chiral HPLC retention time shift to detect formation of the undesired cis isomer.

Constrained Bioisostere Scaffold for Structure-Activity Relationship (SAR) Exploration

The bicyclo[2.2.2]octane framework is a recognized bioisostere for para-substituted phenyl rings, offering a saturated, three-dimensional replacement with a defined exit vector angle [1]. The trans-3-amino-2-carboxylate substitution places the two functional handles at a fixed relative geometry distinct from the bridgehead-substituted ABOC. For medicinal chemistry programs seeking to replace a flat aromatic spacer with a rigid, chiral, three-dimensional core, this compound provides a quantifiably distinct dihedral relationship between attachment points compared to both the cis analog and the 1-amino positional isomer [2].

Application
Selection Property
Validation Focus
Peptidomimetic & Foldamer Synthesis
Trans diequatorial geometry; 3‑amino‑2‑carboxylate vector control distinct from 1‑amino ABOC scaffold
Verify diastereomeric identity by mp or optical rotation; assess foldamer secondary structure
Chiral Catalyst & Auxiliary Development
Enantiopurity control (≥97% ee) via published chiral HPLC method on cinchona alkaloid CSPs
Confirm enantiomeric excess by CSP protocol; verify absence of racemization
Analytical Reference for Reaction Monitoring
Large mp gap and sign-distinct specific rotation vs cis diastereomer
Use mp depression or chiral HPLC retention shift to detect cis isomer formation
Constrained Bioisostere for SAR
Fixed dihedral relationship between amine and carboxylate attachment points
Compare conformational effects with 1‑amino ABOC and cis analog; confirm geometry by NMR
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